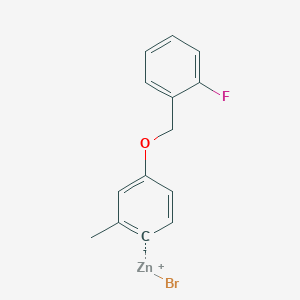
4-(2'-FluorobenZyloxy)-2-methylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2’-Fluorobenzyloxy)-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and stability in various chemical reactions, making it a versatile reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’-Fluorobenzyloxy)-2-methylphenylzinc bromide typically involves the reaction of 4-(2’-fluorobenzyloxy)-2-methylbromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(2’-Fluorobenzyloxy)-2-methylbromobenzene+Zn→4-(2’-Fluorobenzyloxy)-2-methylphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2’-Fluorobenzyloxy)-2-methylphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include alkyl halides or acyl chlorides, with reactions often conducted in THF or other polar aprotic solvents.
Coupling Reactions: Palladium or nickel catalysts are frequently used, with reactions carried out under inert atmospheres at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. For example, in a Negishi coupling reaction with an aryl halide, the product would be a biaryl compound.
Scientific Research Applications
4-(2’-Fluorobenzyloxy)-2-methylphenylzinc bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It plays a role in the development of new drugs, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: It is employed in the production of fine chemicals and materials, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which 4-(2’-Fluorobenzyloxy)-2-methylphenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic center. This transfer is facilitated by the zinc atom, which stabilizes the negative charge on the phenyl group, making it more nucleophilic. The molecular targets and pathways involved depend on the specific reaction and reactants used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2’-Fluorobenzyloxy)phenylzinc bromide
- 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide
Uniqueness
Compared to similar compounds, 4-(2’-Fluorobenzyloxy)-2-methylphenylzinc bromide offers unique reactivity due to the presence of the methyl group, which can influence the electronic properties and steric hindrance of the molecule. This can lead to different reaction outcomes and selectivities, making it a valuable reagent in specific synthetic applications.
Properties
Molecular Formula |
C14H12BrFOZn |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
bromozinc(1+);1-[(2-fluorophenyl)methoxy]-3-methylbenzene-4-ide |
InChI |
InChI=1S/C14H12FO.BrH.Zn/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15;;/h2-4,6-9H,10H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
WGXBWEAKQIMCSA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C=CC(=C1)OCC2=CC=CC=C2F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















